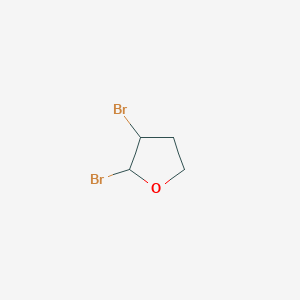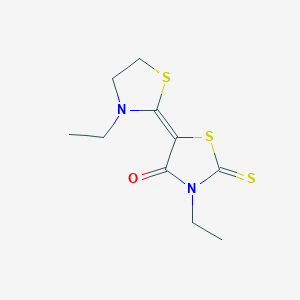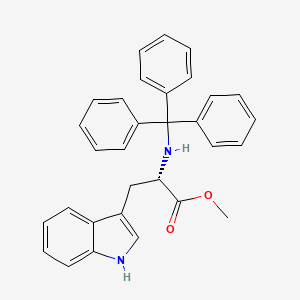
Trt-Trp-Ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trt-Trp-Ome, also known as Trityl-Tryptophan-Methyl Ester, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry and biochemistry. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Trp-Ome typically involves the protection of the tryptophan amino group with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The carboxyl group of tryptophan is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for mass production. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Trt-Trp-Ome undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized tryptophan compounds, and substituted tryptophan esters.
科学的研究の応用
Trt-Trp-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a model compound in drug development.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of Trt-Trp-Ome involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of tryptophan, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise assembly of peptides, preventing side reactions and ensuring the correct sequence of amino acids.
類似化合物との比較
Similar Compounds
Boc-Trp-Ome: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis.
Fmoc-Trp-Ome: Fmoc (fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Cbz-Trp-Ome: Cbz (carbobenzyloxy) is another protecting group used for amino acids.
Uniqueness
Trt-Trp-Ome is unique due to the trityl group’s stability and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
特性
分子式 |
C31H28N2O2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |
InChI |
InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |
InChIキー |
FBYNWMMHJHLLIB-LJAQVGFWSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


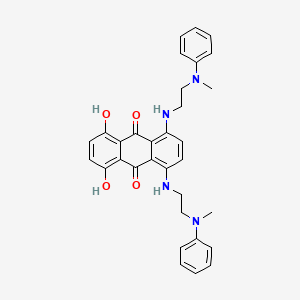
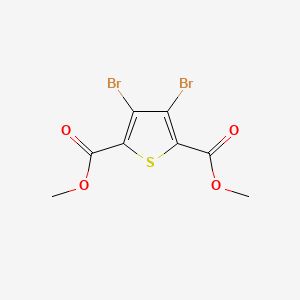
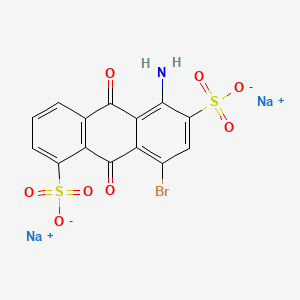
![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)
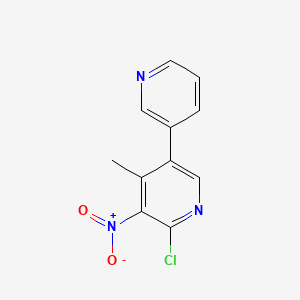
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
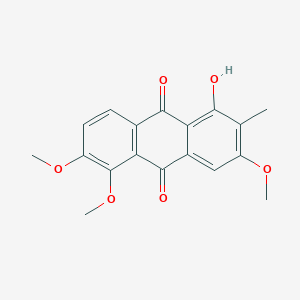
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
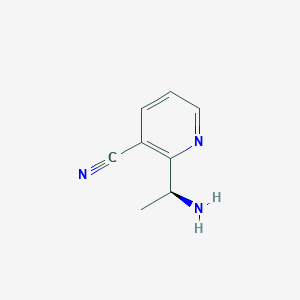
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
